

Allitinib absorption distribution metabolism excretion

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Compound Focus: Allitinib

CAS No.: 897383-62-9

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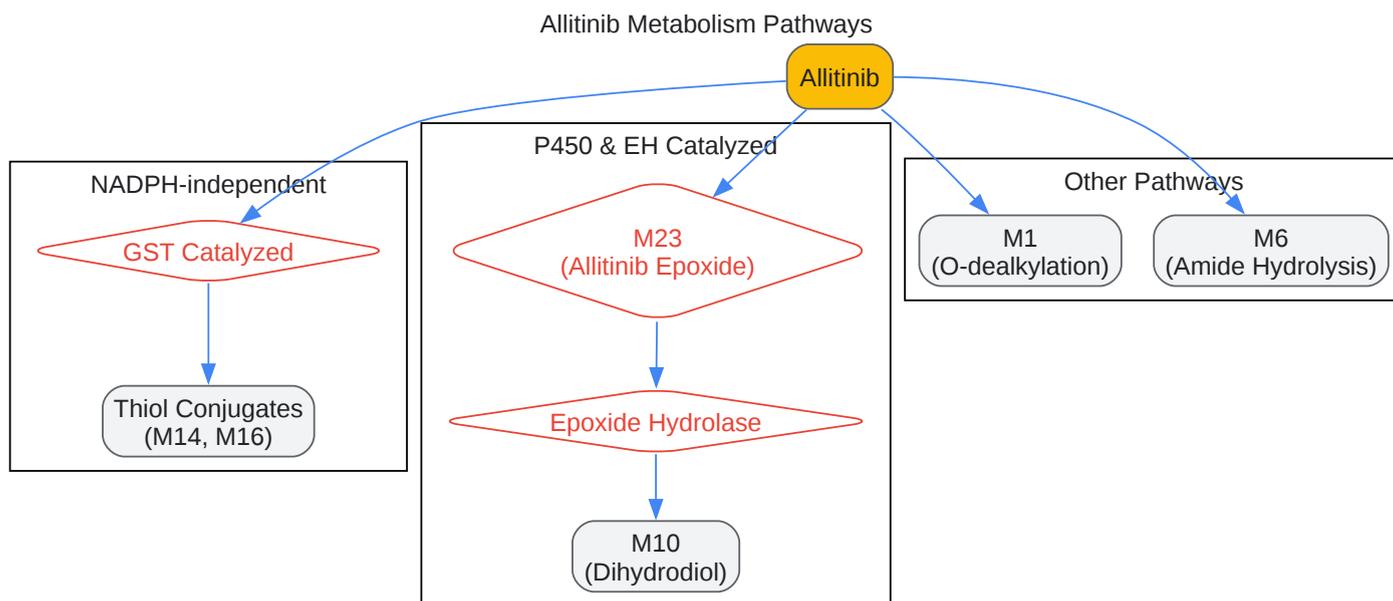
Metabolism and Metabolic Pathways

Allitinib is extensively metabolized in the body, with its pharmacologically active α,β -unsaturated carbonyl group being the primary site [1] [2].

The table below summarizes the key metabolites identified in human plasma and their relative exposure at steady state compared to the parent drug [1]:

Metabolite ID	Steady-State Exposure (Relative to Allitinib)	Notes
M10 (27,28-dihydrodiol allitinib)	~70%	Major active metabolite [1]
M6 (amide hydrolysis metabolite)	~11%	Major active metabolite [1]
M14, M16 (Thiol conjugates)	Detected, % not specified	Indicates formation of reactive intermediates [1]

The following diagram outlines the primary metabolic pathways and the enzymes involved:



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Enzymes Involved in Biotransformation

The biotransformation of **allitinib** involves multiple enzymes, as detailed below [1]:

Enzyme System	Role in Allitinib Metabolism
Cytochrome P450 (CYP) Isoforms	Primary enzymes for oxidative metabolism. CYP3A4/5 and CYP1A2 are the main isoforms involved.
Epoxide Hydrolase (EH)	Converts the reactive epoxide intermediate (M23) into the dihydrodiol metabolite (M10).

Enzyme System	Role in Allitinib Metabolism
Glutathione-S-Transferase (GST)	Catalyzes the conjugation of the parent drug with glutathione, independent of NADPH and P450.

Pharmacokinetics and Absorption

- **Absorption: Allitinib** is quickly absorbed after oral administration, with a time to reach maximum concentration of approximately 3.0 hours in cancer patients [2].
- **Variability:** Significant interpatient variability in exposure was observed, suggesting that dose modifications may be necessary to meet individual patients' needs [2].
- **Bioavailability:** A preclinical study in rats reported low absolute bioavailability (5.7%), which was attributed to potential factors including poor solubility, first-pass metabolism, poor permeability, and efflux transport [2].

Experimental Protocols for Metabolism Studies

The following methodologies were used to characterize **allitinib**'s metabolism and identify involved enzymes [1] [2]:

- **Metabolite Identification:** Human plasma, urine, and fecal samples were analyzed using **ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UHPLC/Q-TOF MS)**. Metabolites were identified by comparing their chromatographic and MS fragmentation behaviors with the parent drug and synthesized reference standards [1] [2].
- **Enzyme Phenotyping:** Studies were conducted using **human liver microsomes (HLM)**, **recombinant human P450 enzymes**, and **epoxide hydrolase**. Chemical inhibitors specific to different CYP450 isoforms (e.g., ketoconazole for CYP3A, furafylline for CYP1A2) were used in incubation experiments to confirm the role of each enzyme [1] [2].
- **Reactive Intermediate Assessment:** The formation of glutathione conjugates was investigated in incubations with and without NADPH to determine P450 independence. The role of GST was confirmed using human recombinant GST enzymes [1].

Clinical and Preclinical Correlations

- **Efficacy Biomarker: KRAS mutation status** has been identified as a potential predictive biomarker for response. In a large panel of human cancer-derived cell lines, KRAS mutations were significantly associated with resistance to **allitinib** [3].
- **Safety Consideration:** The detection of thiol conjugates and dihydrodiol metabolites in humans implies the formation of reactive epoxide intermediates, which warrants consideration in the overall safety profile [1] [2].

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References

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2. Metabolism and Pharmacokinetics of Allitinib in Cancer ... [sciencedirect.com]
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